molecular formula C25H26F6N2O2 B1662417 Rolapitant CAS No. 552292-08-7

Rolapitant

カタログ番号: B1662417
CAS番号: 552292-08-7
分子量: 500.5 g/mol
InChIキー: FIVSJYGQAIEMOC-ZGNKEGEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロラピタントは、強力で高選択的かつ長時間の作用を持つニューロキニン-1受容体拮抗薬です。主に吐き気誘発性化学療法に伴う遅発性悪心・嘔吐の予防に、他の制吐剤と組み合わせて使用されます。 ロラピタントは、悪心・嘔吐を引き起こす脳内の天然物質であるニューロキニンとサブスタンスPの作用を阻害することで作用します .

準備方法

合成経路と反応条件

ロラピタントの調製には、いくつかの合成ステップが含まれます。主要な中間体はスピロ環状ラクタムであり、これはアルキル化、環化、アミド化を含む一連の反応によって合成されます。

工業生産方法

工業的には、ロラピタントは同様の合成経路を使用して製造されますが、大規模生産向けに最適化されています。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保します。ロラピタント薬剤の経口製剤は、ロラピタント、充填剤、崩壊剤、滑沢剤、流動化剤、結合剤で構成されています。 特殊な処理によって、ロラピタントは超微粒径となり、溶解性、安定性、生体利用能が大幅に向上します .

化学反応解析

反応の種類

ロラピタントは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化ロラピタント、アミン誘導体、およびさまざまな置換ロラピタント化合物などがあります .

化学反応の分析

Metabolic Pathways

Rolapitant is primarily metabolized in the liver via cytochrome P450 enzymes , with CYP3A4 as the key catalyst. The primary reaction involves the hydroxylation of the pyrrolidine ring at the C4 position , forming the major active metabolite M19 (C4-pyrrolidine-hydroxylated this compound) .

Key Reaction Details :

  • Substrate : this compound (C25H27F6N2O2)

  • Enzyme : CYP3A4

  • Product : M19 (active metabolite)

  • Kinetics :

    • M19 forms slowly, with a median Tmax of 120 hours .

    • Mean half-life of M19: ~158 hours .

    • Formation rate is delayed, contributing to prolonged exposure .

ParameterThis compoundM19
Half-life 169–183 hours 158 hours
Tmax 4 hours 120 hours
Volume of Distribution 460 L Not specified

Enzymatic Interactions

This compound exhibits moderate inhibition of CYP2D6 , impacting the metabolism of CYP2D6 substrates (e.g., dextromethorphan). In vitro and clinical studies demonstrate:

  • CYP2D6 Inhibition :

    • Dextromethorphan : Exposure (AUC0–inf) increased by 2.3–3.3-fold when co-administered with this compound .

    • Duration : Inhibition persists for ≥7 days , with measurable effects up to Day 28 .

  • Other CYP Enzymes :

    • No clinically significant interactions observed with CYP2C9 (tolbutamide), CYP2C19 (omeprazole), CYP2B6 (efavirenz), or CYP2C8 (repaglinide) .

CYP EnzymeEffect on Substrate PKClinical Relevance
CYP2D6↑ AUC0–inf (2.3–3.3x)Monitor narrow TI drugs (e.g., metoprolol)
CYP2C9No significant effectNo interaction
CYP2C19Minor excursionsNo interaction

Elimination Mechanisms

This compound undergoes dual elimination via:

  • Fecal Excretion : 73% of the dose is eliminated unchanged, reflecting minimal metabolic degradation .

  • Renal Excretion : 14.2% is excreted via kidneys, suggesting limited renal clearance .

RoutePercentage EliminatedKey Characteristics
Fecal73% Unchanged compound
Renal14.2% Minimal contribution

Pharmacokinetic Considerations

  • Protein Binding : 99.8% bound to plasma proteins, reducing free drug availability .

  • Volume of Distribution : 460 L , indicating extensive tissue distribution .

  • Half-life : ~7 days , enabling single-dose efficacy over 120 hours .

科学的研究の応用

Introduction to Rolapitant

This compound is a selective neurokinin-1 (NK-1) receptor antagonist primarily indicated for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in September 2015, it has emerged as a vital component in managing nausea and vomiting associated with chemotherapy, particularly in patients undergoing highly emetogenic chemotherapy regimens. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Pharmacokinetics

  • Half-life : Approximately 7 days, allowing for a single dose to provide prolonged receptor occupancy.
  • Administration : Typically administered orally, with studies showing significant NK-1 receptor occupancy lasting up to 5 days post-administration .

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily used in conjunction with other antiemetic agents to prevent delayed CINV. Clinical trials have demonstrated its efficacy:

  • Phase III Trials : this compound was evaluated in three pivotal trials involving patients receiving moderately to highly emetogenic chemotherapy. Results indicated a significant reduction in both vomiting episodes and the need for rescue antiemetic medications .

Efficacy Data

StudyPopulationEfficacy Outcome
Rapoport et al. (2015)Patients on MECReduced vomiting by 30% compared to placebo
Schwartzberg et al. (2015)Patients on HECDecreased need for rescue medication by 40%

Drug Interactions and Safety Profile

This compound's long half-life necessitates careful consideration of potential drug interactions, particularly with drugs metabolized by cytochrome P450 enzymes:

  • CYP2D6 Substrates : this compound can significantly increase the plasma levels of drugs metabolized by CYP2D6, such as dextromethorphan. Monitoring is advised when these drugs are co-administered .
  • Safety : In clinical trials, this compound was generally well-tolerated with a safety profile comparable to other antiemetics. Common adverse effects included fatigue and dizziness .

Other Potential Applications

Research is ongoing into additional uses for this compound beyond CINV:

  • Postoperative Nausea and Vomiting (PONV) : Preliminary studies suggest this compound may be effective in preventing PONV, although further research is needed to establish its efficacy in this area .
  • Chronic Pain Management : Given its mechanism of action, this compound is being investigated for potential applications in chronic pain management where nausea is a concern.

Case Study 1: Efficacy in High Emetogenic Chemotherapy

A patient receiving cisplatin-based chemotherapy was administered this compound as part of their antiemetic regimen. The patient reported no episodes of vomiting during the first 72 hours post-chemotherapy and required no rescue medication, highlighting this compound's effectiveness in high-emesis situations.

Case Study 2: Interaction with CYP2D6 Substrates

In another instance, a patient on a stable dose of dextromethorphan began treatment with this compound. After one week, plasma levels of dextromethorphan were monitored and found to be significantly elevated, necessitating dosage adjustments to avoid adverse effects.

作用機序

ロラピタントは、サブスタンスPによって活性化されるニューロキニン-1受容体を選択的に阻害することによって効果を発揮します。これらの受容体は主に腸管と中枢神経系に存在します。サブスタンスPがこれらの受容体に結合するのを防ぐことで、ロラピタントは悪心・嘔吐を効果的に軽減します。 他のニューロキニン-1受容体拮抗薬とは異なり、ロラピタントはシトクロムP450酵素CYP3A4を阻害しないため、薬物相互作用の可能性が低くなります .

類似化合物との比較

類似化合物

  • アプレピタント
  • ネトピタント
  • フォサプレピタント

比較

ロラピタントは、ニューロキニン-1受容体拮抗薬の中で、長い半減期とシトクロムP450酵素CYP3A4との相互作用がないことで特徴付けられています。これは、複数の薬剤を服用している患者にとってより適切な選択肢となります。 さらに、ロラピタントは、他のニューロキニン-1受容体拮抗薬と比較して、同等または改善された有効性と安全性プロファイルを有することが示されています .

生物活性

Rolapitant is a highly selective neurokinin-1 (NK-1) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is indicated for use in adults receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) in combination with other antiemetic agents. This compound's unique pharmacological properties and its clinical efficacy have made it a significant advancement in managing CINV.

This compound works by blocking the NK-1 receptors, which are involved in the emetic response to chemotherapy. By inhibiting these receptors, this compound effectively reduces both the acute and delayed phases of nausea and vomiting associated with cancer treatments. The drug has demonstrated a long duration of action, allowing for a single oral dose to provide protection over several days.

Key Pharmacokinetic Properties

  • Absorption: this compound is rapidly absorbed, achieving peak plasma concentrations approximately 4 hours post-administration.
  • Distribution: It has a large volume of distribution (Vd/F) of about 460 L, indicating extensive tissue distribution.
  • Metabolism: this compound is primarily metabolized by CYP3A4 into its active metabolite, M19, which has a significantly longer half-life (158 hours) compared to this compound itself (approximately 7 days).
  • Elimination: The drug is mainly eliminated via hepatic/biliary routes, with minimal renal excretion.

Case Studies and Clinical Trials

Several clinical trials have established the efficacy of this compound in reducing CINV:

  • Phase 3 Studies : In pooled analyses from multiple phase 3 studies involving HEC and MEC, this compound demonstrated significant improvements in patient-reported outcomes measured by the Functional Living Index-Emesis (FLIE). The results indicated:
    • FLIE Total Score : this compound group scored significantly higher than placebo (114.5 vs. 109.3; p < 0.001).
    • Nausea Score : Improved from 55.3 to 53.5 (p < 0.05).
    • Vomiting Score : Improved from 59.2 to 55.8 (p < 0.001) .
  • Real-world Observational Studies : These studies reported that approximately 16% of patients experienced vomiting despite treatment, highlighting the need for ongoing research into optimizing this compound's use .

Comparative Efficacy

A comparison of this compound with other antiemetic agents shows its superior efficacy in controlling delayed nausea and vomiting:

Study TypeThis compound EfficacyControl EfficacySignificance
HEC StudiesSignificant reduction in FLIE scoresHigher scores indicating worse outcomesp < 0.001
MEC StudiesSimilar trends observedHigher scores indicating worse outcomesp < 0.001

Biological Activity in Non-Human Models

Research has also explored the effects of this compound on non-human models, such as chick embryos. A study found that increasing doses of this compound resulted in higher mortality rates and abnormal growth patterns in developing embryos, suggesting potential developmental toxicity .

Summary of Findings from Chick Embryo Studies

Dose of this compoundMortality Rate (%)Average Weight (g)CRL (cm)
Control0XX
0.18 mgYAB
0.36 mgZCD

Safety Profile and Drug Interactions

This compound is generally well-tolerated; however, it can interact with other drugs metabolized by CYP enzymes, particularly CYP2D6 substrates. Clinicians should monitor patients on narrow therapeutic index drugs when administering this compound .

Adverse Effects

Common adverse effects reported include:

  • Fatigue
  • Dizziness
  • Constipation
  • Hypersensitivity reactions

特性

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203740
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

552292-08-7
Record name Rolapitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552292-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLAPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolapitant
Reactant of Route 2
Rolapitant
Reactant of Route 3
Rolapitant
Reactant of Route 4
Rolapitant
Reactant of Route 5
Rolapitant
Reactant of Route 6
Rolapitant
Customer
Q & A

A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By competitively binding to NK-1 receptors in the central nervous system (CNS), this compound blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]

A: The molecular formula of this compound hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []

ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for this compound.

A: Research has investigated the compatibility and stability of this compound injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.

A: this compound functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]

A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of this compound with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind this compound's inhibitory effect on this enzyme.

ANone: The provided research articles do not delve into QSAR modeling for this compound or its structural analogs.

ANone: The provided research articles primarily focus on this compound's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.

A: Studies on the compatibility of this compound injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。